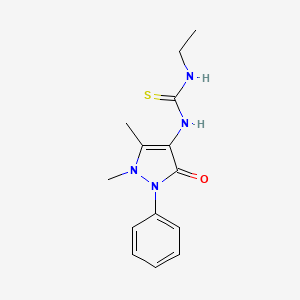

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N'-ethylthiourea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N’-ethylthiourea is a chemical compound synthesized through the reaction of 4-aminoantipyrine and benzoylisothiocynate in an equimolar ratio. Its molecular formula is C24H21N5O2S . This compound belongs to the class of thiourea derivatives and exhibits interesting properties due to its unique structure.

Synthesis Analysis

The synthesis involves the condensation of 4-aminoantipyrine with benzoylisothiocynate. The reaction proceeds to form the target compound, which has been characterized using single crystal X-ray diffraction (XRD) analysis . The equimolar ratio ensures efficient conversion of the reactants into the desired product.

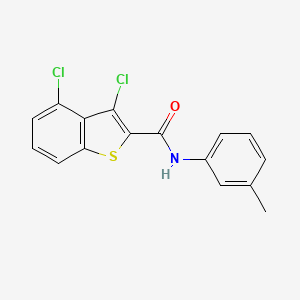

Molecular Structure Analysis

The molecular structure of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N’-ethylthiourea consists of a pyrazole ring, a phenyl group, and a thiourea moiety. The presence of nitrogen atoms in the pentacyclic structure enhances its aromaticity . The single crystal XRD analysis provides detailed information about the arrangement of atoms in the crystal lattice.

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Molecular Docking and Drug Design

This compound has been utilized in molecular docking studies to explore its binding interactions with biological targets. For instance, it has been docked with Ampicillin-CTX-M-15, showing a promising binding score, which suggests potential applications in drug design and development .

Quantum Chemical Analysis

The quantum parameters of this compound have been investigated using DFT calculations. The HOMO orbitals are located at the hetero atoms, while the LUMO orbitals are at the benzene ring, indicating its potential in electronic applications and as a sensor material .

Antitumor Activities

Research has shown that derivatives of this compound exhibit good antitumor activities. This is particularly significant for the development of new chemotherapeutic agents .

Antioxidant Properties

Some studies have highlighted the moderate antioxidant activities of this compound’s derivatives. These properties are crucial for pharmaceutical applications, especially in drugs aimed at mitigating oxidative stress .

Synthesis of Heterocyclic Compounds

The compound serves as a building block for synthesizing various heterocyclic and bioactive compounds. Its reactivity with different reagents opens up pathways to create a wide range of molecules with potential biological activities .

Supramolecular Chemistry

The compound has been characterized by single crystal XRD analysis, revealing various intermolecular interactions that stabilize the supramolecular assembly. This is important for understanding and designing new materials with specific properties .

Propiedades

IUPAC Name |

1-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-ethylthiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4OS/c1-4-15-14(20)16-12-10(2)17(3)18(13(12)19)11-8-6-5-7-9-11/h5-9H,4H2,1-3H3,(H2,15,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHOKXAUOZZNRJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=S)NC1=C(N(N(C1=O)C2=CC=CC=C2)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201323601 |

Source

|

| Record name | 1-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-ethylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201323601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

40.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24804371 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-ethylthiourea | |

CAS RN |

51944-24-2 |

Source

|

| Record name | 1-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-ethylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201323601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-fluorophenyl)-4-[4-(methylthio)benzyl]piperazine](/img/structure/B5619142.png)

![N-[(2-propyl-1,3-thiazol-4-yl)methyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5619167.png)

![N-[(4,5-Dihydro-thiazol-2-ylcarbamoyl)-methyl]-2-fluoro-benzamide](/img/structure/B5619173.png)

![N-[3-(2-isobutyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)-3-oxopropyl]-N-methylmethanesulfonamide](/img/structure/B5619179.png)

![1-(5-ethyl-1,3,4-oxadiazol-2-yl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine](/img/structure/B5619190.png)

![N-(3,5-dichlorophenyl)-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5619203.png)

![3-(3-chloroisoxazol-5-yl)-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]propanamide](/img/structure/B5619216.png)

![(1R*,3S*)-3-[1-(3-fluorophenyl)-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl]cyclopentanamine](/img/structure/B5619218.png)

![(3aR*,6aR*)-2-acetyl-5-{[2-(methylthio)pyrimidin-5-yl]methyl}hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5619242.png)